5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15901968
InChI: InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-3-8(15)5-9/h2-6,16H,1H3
SMILES:
Molecular Formula: C14H9ClN2O3
Molecular Weight: 288.68 g/mol

5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione

CAS No.:

Cat. No.: VC15901968

Molecular Formula: C14H9ClN2O3

Molecular Weight: 288.68 g/mol

* For research use only. Not for human or veterinary use.

5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione -

Specification

Molecular Formula C14H9ClN2O3
Molecular Weight 288.68 g/mol
IUPAC Name 5-(3-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione
Standard InChI InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-3-8(15)5-9/h2-6,16H,1H3
Standard InChI Key PCNOQAJZQMDKED-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC(=CC=C3)Cl

Introduction

5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a complex organic compound with a molecular formula of C14H9ClN2O3 and a molecular weight of approximately 288.69 g/mol . It belongs to the class of heterocyclic compounds, specifically isoxazoles, which are characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound features a unique structure that includes a chlorophenyl amino group and a methyl group, contributing to its distinct chemical and biological properties.

Synthesis and Reactions

The synthesis of 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione typically involves multi-step organic reactions. The specific synthetic routes can vary based on available reagents and desired yields. Catalysts and solvents play a crucial role in the efficiency and outcome of each reaction step.

Biological Activity and Potential Applications

Preliminary studies indicate that 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione may inhibit certain enzymes involved in cancer cell proliferation, potentially leading to reduced tumor growth. Its mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity. This compound has potential applications in medicinal chemistry, particularly in drug development targeting cancer therapies.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione. Notable examples include:

Compound NameMolecular FormulaKey Features
5-Amino-3-(4-chlorophenyl)isoxazoleC9H7ClN2OContains an amino group; simpler structure
5-(2-Chlorophenyl)amino-3-methylbenzo[c]isoxazoleC14H9ClN2O3Similar chlorophenyl amino group; different position
5-(4-Chlorophenyl)amino-3-methylbenzo[c]isoxazole-4,7-dioneC14H9ClN2O3Different chlorophenyl position

What sets 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione apart is its specific arrangement of functional groups and its potential for targeted biological activity against cancer cells.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator